(2-methyl-2H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(2-methyl-2H-1,2,3-triazol-4-yl)methanamine is a versatile chemical compound that has garnered significant interest in various scientific fields. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Triazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can interact with their targets through various mechanisms, such as the formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight of 11213 g/mol suggests that it may have favorable pharmacokinetic properties, as smaller molecules tend to be more readily absorbed and distributed in the body.
Result of Action
It’s known that triazole compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine typically involves the reaction of 2-methyl-1H-1,2,3-triazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (2-methyl-2H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Triazole derivatives with various functional groups.
Reduction: Amine derivatives with different alkyl or aryl groups.
Substitution: Substituted triazole compounds with diverse functional groups.
Scientific Research Applications
(2-methyl-2H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Methenamine: A heterocyclic compound used as a urinary antiseptic.
Methylamine: A simple primary amine used in organic synthesis.
Comparison:
Properties
IUPAC Name |
(2-methyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-6-3-4(2-5)7-8/h3H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRICOPNPZSTXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791584-15-1 | |
Record name | (2-methyl-2H-1,2,3-triazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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